Product packaging for Dimethyl hex-2-en-4-ynedioate(Cat. No.:CAS No. 54299-80-8)

Dimethyl hex-2-en-4-ynedioate

Cat. No.: B13836560
CAS No.: 54299-80-8
M. Wt: 168.15 g/mol
InChI Key: UNECWDPVPISMJL-UHFFFAOYSA-N
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Description

Significance of Conjugated Enediyne Esters in Modern Synthetic Strategies

Conjugated enediyne esters belong to the broader class of enediynes, which are organic compounds containing a double bond and two triple bonds in conjugation. This structural motif is the core component of a number of naturally occurring antitumor antibiotics, such as neocarzinostatin, calicheamicin, and esperamicin. wikipedia.orgmasterorganicchemistry.com The potent biological activity of these natural products stems from their ability to undergo Bergman cyclization, a rearrangement reaction that generates a highly reactive p-benzyne diradical capable of cleaving double-stranded DNA. masterorganicchemistry.com

In modern synthetic strategies, the enediyne core is a sought-after structural unit for the development of new therapeutic agents. umn.edu The design and synthesis of novel enediyne compounds are driven by the goal of creating molecules with enhanced selectivity for cancer cells, thereby reducing the side effects associated with natural enediyne antibiotics. wikipedia.orgumn.edu Synthetic enediyne esters, like dimethyl hex-2-en-4-ynedioate, provide a platform for exploring the chemistry of this important functional group and for constructing more complex, targeted drug delivery systems. umn.edu

Overview of Unique Reactivity Motifs in this compound

The reactivity of this compound is characterized by the interplay of its conjugated electron-withdrawing ester groups and the electron-rich alkyne and alkene components. This arrangement allows it to participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

One of the primary reactivity motifs is its susceptibility to nucleophilic conjugate addition . The presence of the electron-withdrawing ester groups activates the en-yne system, making the α- and δ'-carbons electrophilic. This allows for the direct addition of nucleophiles, such as amines. For instance, the reaction of (E)-dimethyl hex-2-en-4-ynedioate with primary and secondary alkyl amines leads to the formation of α,β-dehydroamino acid derivatives. researchgate.net This reaction is highly stereoselective, with primary amines yielding exclusively the (2E,4E)-stereoisomer. researchgate.net

Another significant aspect of its reactivity is its participation in cycloaddition reactions . The electron-deficient nature of the double and triple bonds allows this compound to act as a dienophile or dipolarophile. A notable example is the [3+2] cycloaddition reaction with organic-chemistry.orgfullerene, promoted by organophosphanes, to generate cyclopenteno-fullerenes. researchgate.net This reaction proceeds through the formation of a 1,3-dipolar species from the enediyne ester. The potential for this compound to undergo other cycloadditions, such as the Diels-Alder reaction, where it would react with a conjugated diene, is a key area of interest for synthetic chemists. khanacademy.orglibretexts.orglibretexts.orgafinitica.com

Research Trajectories and Academic Relevance of Enediyne Diesters

The academic relevance of enediyne diesters like this compound is primarily centered on the development of novel synthetic methodologies and the exploration of new reactive intermediates. Research in this area often focuses on expanding the synthetic utility of these compounds and applying them to the synthesis of complex target molecules.

A significant research trajectory involves the development of efficient and stereoselective synthetic routes to enediyne esters. For example, the organocatalyzed self-coupling of alkyl propiolates using a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a direct and high-yielding method for the synthesis of (E)-hex-2-en-4-yne dioates. umn.edu This method is attractive due to its mild reaction conditions and the use of a readily available organocatalyst.

Furthermore, the unique reactivity of enediyne diesters is being harnessed to create novel materials and molecular architectures. The aforementioned synthesis of fullerene derivatives highlights the potential of these compounds in materials science . researchgate.net The resulting cyclopenteno-fullerenes have been investigated as n-type materials in organic photovoltaics. researchgate.net

The exploration of the reactivity of enediyne diesters continues to be an active area of academic research, with studies focusing on their participation in various pericyclic reactions and their use as precursors for heterocyclic synthesis. The insights gained from these studies contribute to the broader understanding of organic reactivity and provide new tools for the construction of functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B13836560 Dimethyl hex-2-en-4-ynedioate CAS No. 54299-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54299-80-8

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

dimethyl hex-2-en-4-ynedioate

InChI

InChI=1S/C8H8O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,1-2H3

InChI Key

UNECWDPVPISMJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC#CC(=O)OC

Origin of Product

United States

Synthetic Methodologies: Pathways to Dimethyl Hex 2 En 4 Ynedioate

Strategies for the Preparation of Dimethyl hex-2-en-4-ynedioate

The creation of the this compound framework is predominantly achieved through the coupling of two methyl propiolate molecules. This can be accomplished using either base-catalyzed or metal-catalyzed approaches, each with distinct mechanisms and advantages.

Base-Catalyzed Dimerization of Propiolate Esters

The base-catalyzed dimerization of methyl propiolate stands as a direct and efficient method for producing this compound. researchgate.netmdpi.com This reaction is typically facilitated by tertiary amines, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a particularly effective catalyst. afinitica.com The process involves the self-condensation of the propiolate ester under mild conditions, often leading to quantitative yields of the desired enyne diester. researchgate.netafinitica.com

The proposed mechanism for the DABCO-catalyzed reaction begins with a nucleophilic attack of DABCO on one molecule of methyl propiolate. This forms a zwitterionic intermediate, which then acts as a nucleophile, attacking the alkyne carbon of a second methyl propiolate molecule. A subsequent elimination of the DABCO catalyst regenerates it for the next catalytic cycle and yields the final product, this compound. afinitica.com

Various tertiary amines have been explored for this transformation, though their effectiveness can differ. While stoichiometric amounts of bases like triethylamine (B128534) or N-methylpiperidine have been shown to produce the enyne dioate in moderate to high yields, catalytic amounts of DABCO (as low as 0.1 mol %) are sufficient to drive the reaction to completion efficiently. afinitica.com Other bases such as pyridine (B92270) and picoline have been reported to be ineffective for catalysis. afinitica.com

Table 1: Comparison of Catalysts for Propiolate Dimerization
CatalystLoadingConditionsYieldReference
DABCO0.1-1 mol %CH₂Cl₂, 0 °CQuantitative afinitica.com
TriethylamineStoichiometricNot specifiedModerate to High afinitica.com
PyridineCatalyticCH₂Cl₂, 0 °CIneffective afinitica.com

Metal-Catalyzed Coupling Reactions for Enediyne Formation

While base-catalysis is a primary route, transition metal-catalyzed reactions also offer pathways to enediyne structures, although specific examples for the direct synthesis of this compound via homodimerization are less common in the literature than base-catalyzed methods. Generally, metal-catalyzed coupling of alkynes is a powerful method for preparing 1,3-enynes. These reactions can involve various transition metals, such as palladium, rhodium, or ruthenium. chemicalbook.com For instance, palladium catalysts like bis(benzonitrile)palladium(II) dichloride have been used in the dimerization of acrylic acid methyl ester to form dimethyl (E)-hex-2-enedioate, a related but distinct structure. chemicalbook.com Such methodologies could potentially be adapted for the dimerization of methyl propiolate. The mechanism of these reactions typically involves the formation of metal-hydride or metal-alkyl intermediates and subsequent insertion of alkyne molecules. nih.gov

Stereochemical Control in this compound Synthesis

A significant advantage of the base-catalyzed dimerization of propiolate esters is the high degree of stereochemical control. The reaction, particularly when catalyzed by DABCO, proceeds with high stereoselectivity to yield the (E)-isomer of this compound. afinitica.com This stereodefined self-condensation provides direct access to the thermodynamically favored trans-configured double bond. afinitica.com

The formation of the (E)-isomer is a key feature of this synthetic route, as the geometry of the double bond is critical for the subsequent reactivity and application of the enediyne molecule. For example, the (E)-geometry is retained in subsequent nucleophilic addition reactions across the double bond. mdpi.com The ability to produce a single stereoisomer in high yield avoids the need for complex purification steps to separate geometric isomers.

Green Chemistry Approaches for Enediyne Diester Production

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, can be applied to the synthesis of this compound. The base-catalyzed dimerization of methyl propiolate aligns with several of these principles, making it an inherently attractive method from a sustainability perspective.

Key green aspects of this synthesis include:

Catalysis: The use of a catalytic amount of a base like DABCO, rather than stoichiometric reagents, improves atom economy and reduces waste. afinitica.com

Mild Conditions: The reaction proceeds efficiently at low temperatures (e.g., 0 °C) and under atmospheric pressure, which reduces energy consumption. afinitica.com

High Yields: Quantitative or near-quantitative yields minimize the formation of byproducts and simplify purification, leading to a lower Process Mass Intensity (PMI). researchgate.netafinitica.com

Further enhancements in the "greenness" of the protocol could involve the selection of more environmentally friendly solvents or exploring solvent-free conditions. The development of recyclable catalysts could also contribute to a more sustainable process. mdpi.com While specific studies focusing solely on green chemistry for this exact compound are not prevalent, the existing catalytic methods provide a strong foundation for an eco-friendly synthesis. epa.gov

Table of Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
Methyl propiolate
1,4-diazabicyclo[2.2.2]octane (DABCO)
Triethylamine
N-methylpiperidine
Pyridine
Picoline
bis(benzonitrile)palladium(II) dichloride
dimethyl (E)-hex-2-enedioate
acrylic acid methyl ester

Reactivity and Mechanistic Investigations of Dimethyl Hex 2 En 4 Ynedioate

Nucleophilic Addition Reactions to the Enediyne System

The unique electronic properties of dimethyl hex-2-en-4-ynedioate, arising from the conjugation of a double bond and a triple bond with two electron-withdrawing ester groups, make it a versatile substrate for various chemical transformations. A key area of its reactivity involves nucleophilic addition reactions, which exhibit remarkable regio-, chemo-, and stereoselectivity depending on the nature of the nucleophile.

α(δ')-Michael Addition with Amines: Regio-, Chemo-, and Stereoselectivity

The reaction of this compound with amines proceeds via an unusual direct nucleophilic addition to the α(δ')-carbon, a deviation from the expected β-addition typically seen in Michael reactions. mdpi.com This distinct reactivity is attributed to the difference in electropositivity between the α(δ') and β(γ') carbons of the enediyne system. mdpi.com The reaction is highly regioselective and chemoselective, with the stereochemical outcome being dependent on the type of amine used. mdpi.com

Primary alkyl amines react with this compound to exclusively yield the (2E,4E)-stereoisomer of the corresponding dimethyl (2-alkylamino)-muconic ester. mdpi.com In contrast, secondary alkyl amines afford a mixture of (2E,4E) and (2Z,4E)-stereoisomers. mdpi.com This difference in stereoselectivity is a notable feature of these reactions. For instance, the reaction with dibenzylamine (B1670424) has been reported to give the (2E,4E)-stereoisomer in quantitative yield. mdpi.com The direct nucleophilic addition of various primary and secondary alkyl amines to the α(δ')-carbon atom provides a route to α,β-dehydroamino acid derivatives, which are important in peptide and protein chemistry. mdpi.comresearchgate.net

Stereoselectivity of Amine Addition to this compound. mdpi.com
Amine TypeStereoisomer(s) Formed
Primary Alkyl Amine(2E,4E)
Secondary Alkyl Amine(2E,4E) and (2Z,4E)

Conjugate 1,5-Addition with Organocuprates: β(γ')-Selectivity

In a distinct departure from the α(δ')-selectivity observed with amine nucleophiles, the reaction of this compound with organocuprates (Gilman reagents) results in a chemo- and regioselective conjugate 1,5-addition, leading to the formation of β(γ')-addition products. researchgate.net This reaction provides a direct and efficient method for the synthesis of various β(γ')-alkyl- or -aryl-substituted muconates in moderate to good yields. researchgate.net

The reaction involves the addition of the organocuprate to the triple bond at the γ'-position, followed by a rearrangement. This β(γ')-selectivity contrasts with the reactivity observed with organophosphines and alkyl amines, highlighting the nuanced control that different nucleophiles can exert on the regiochemical outcome of additions to this enediyne system. researchgate.net

Regioselectivity of Nucleophilic Addition to this compound
NucleophilePosition of AttackProduct Type
Aminesα(δ')α,β-Dehydroamino acid derivatives. mdpi.com
Organocupratesβ(γ')β(γ')-Substituted muconates. researchgate.net

Mechanistic Elucidation of Nucleophilic Additions

The mechanism of the α(δ')-Michael addition of amines to this compound has been proposed to proceed through a series of intermediates. mdpi.com For primary amines, the initial nucleophilic attack at the α-carbon leads to an intermediate that can undergo intramolecular hydrogen bonding. Subsequent C-C bond rotation and resonance lead to the thermodynamically favored (2E,4E)-stereoisomer. mdpi.com In the case of secondary amines, steric hindrance in a similar resonance structure makes its isomerization to the thermodynamic product less favorable and slower, resulting in a mixture of stereoisomers. mdpi.com

Computational studies on nucleophilic additions to activated alkenes, in general, suggest that the reaction pathway involves the formation of a zwitterionic intermediate, and the rate-determining step is the initial nucleophilic attack. ic.ac.uk While specific computational studies on this compound are not extensively detailed in the provided context, the general principles of nucleophilic addition mechanisms, including the role of solvent and substrate conformation, are well-established through computational chemistry. acs.orgacademie-sciences.fr

Phosphine-Catalyzed Transformations

Phosphine-catalyzed reactions of this compound represent another significant facet of its chemical behavior, leading to the formation of complex cyclic and spirocyclic systems. researchgate.net These transformations are initiated by the nucleophilic addition of the phosphine (B1218219) to the enediyne.

Formation of Zwitterionic Intermediates

The key step in phosphine-catalyzed transformations of this compound is the initial addition of the phosphine to the electron-deficient alkyne. This addition generates a highly reactive zwitterionic intermediate. ccspublishing.org.cnrsc.org This intermediate can exist as a resonance hybrid, with the negative charge delocalized, allowing it to act as a 1,3-dipole or a 1,5-dipole depending on the reaction conditions and the nature of the other reactants. ccspublishing.org.cn The formation of these zwitterionic species is a common feature in phosphine catalysis and is crucial for the subsequent annulation reactions. rsc.org

Regioselectivity and Diastereoselectivity in Annulation Reactions

The zwitterionic intermediates generated from the reaction of phosphines with this compound can react with various electrophiles in annulation reactions, demonstrating high levels of regioselectivity and diastereoselectivity. researchgate.net For example, the three-component reaction of triphenylphosphine (B44618), this compound, and arylidene N,N'-dimethylbarbituric acids affords trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes in good yields and with high diastereoselectivity. researchgate.net In these reactions, only one diastereoisomer is predominantly formed. ccspublishing.org.cn

The regioselectivity of these annulation reactions is influenced by the specific phosphine catalyst used. Chuang and coworkers have extensively studied phosphine-catalyzed cycloadditions of this compound with a variety of electrophiles containing C=O, C=C, and C=N double bonds. researchgate.net These reactions provide efficient routes to diverse polycyclic and spiroheterocyclic systems. researchgate.net

Examples of Phosphine-Catalyzed Annulation Reactions with this compound
PhosphineElectrophileProductDiastereoselectivityReference
TriphenylphosphineArylidene N,N'-dimethylbarbituric acidstrans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enesHigh researchgate.netccspublishing.org.cn
TriphenylphosphineArylidene Meldrum acidscis/trans-1,2-disubstituted 7,9-dioxaspiro[4.5]dec-1-enesMixture researchgate.net

Synthesis of Spirocyclic Systems

This compound serves as a valuable precursor in the construction of spirocyclic systems, which are characterized by two rings sharing a single atom. These structures are of considerable interest in medicinal chemistry and materials science.

One notable application involves the 1,3-dipolar cycloaddition reaction between this compound and azomethine ylides. ccspublishing.org.cnresearchgate.net These ylides can be generated in situ from the condensation of isatins with L-proline. The reaction selectively yields functionalized spiro[indoline-3,3'-pyrrolizine]acrylates as the major products. ccspublishing.org.cnresearchgate.net This outcome highlights the higher reactivity of the electron-deficient alkyne moiety within this compound compared to its alkene counterpart in 1,3-dipolar cycloadditions. ccspublishing.org.cn

Furthermore, three-component reactions involving triphenylphosphine, this compound, and various electrophiles have proven effective in synthesizing spiro compounds. For instance, reaction with isatylidene malononitrile (B47326) or ethyl cyanoacetate (B8463686) affords functionalized spiro[cyclopent researchgate.netene-1,3'-indolines]. researchgate.net Similarly, when arylidene-1,3-indanedione is used, the reaction produces functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes in good yields. researchgate.net These methods provide efficient pathways to complex spirocyclic scaffolds from simple starting materials. researchgate.netacs.org

Table 1: Synthesis of Spirocyclic Systems using this compound
ReactantsKey Reaction TypeMajor Spirocyclic ProductReference
This compound, Azomethine ylides (from Isatins and L-proline)1,3-Dipolar CycloadditionSpiro[indoline-3,3'-pyrrolizine]acrylates ccspublishing.org.cnresearchgate.net
This compound, Triphenylphosphine, Isatylidene malononitrileThree-component reactionSpiro[cyclopent researchgate.netene-1,3'-indolines] researchgate.net
This compound, Triphenylphosphine, Arylidene-1,3-indanedioneThree-component reaction1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes researchgate.net

Cycloaddition Reactions

The unique electronic and structural features of this compound make it an excellent substrate for a variety of cycloaddition reactions, leading to the formation of diverse cyclic and polycyclic frameworks.

The Bergman cyclization is a powerful reaction that converts an enediyne into a highly reactive diradical species, which can then aromatize. This reaction is of fundamental interest and has applications in the design of antitumor agents. organic-chemistry.orgwikipedia.org

The kinetics and energetics of the Bergman cycloaromatization are influenced by several factors. The activation energy for the cyclization of acyclic enediynes is generally high, often requiring temperatures around 200 °C. organic-chemistry.org However, incorporating the enediyne moiety into a strained cyclic system can significantly lower the activation barrier, allowing the reaction to proceed at much lower temperatures, even at physiological temperature (37 °C) in some cases. wikipedia.org

The distance between the reacting acetylenic carbons is a critical parameter; a shorter distance generally leads to a faster cyclization rate. organic-chemistry.org Theoretical studies on related enediyne systems have shown that the energy released during the cycloaromatization step can be substantial. irb.hr While the subsequent hydrogen abstraction steps have low barriers, the initial cyclization remains the key energetic hurdle. irb.hr The nature of substituents on the enediyne can also influence the reaction temperature, with bulkier groups potentially increasing the required temperature for cyclization. irb.hr

Table 2: Factors Affecting Bergman Cyclization of Enediynes
FactorInfluence on CycloaromatizationReference
TemperatureHigh temperatures (often >200 °C) are typically required for thermal induction. organic-chemistry.orgwikipedia.org
Ring StrainIncorporation into a strained ring (e.g., 10-membered) lowers the activation energy and reaction temperature. wikipedia.org
SubstituentsBulky substituents can increase the temperature required for the reaction. irb.hr
Reactant GeometryThe distance between the reacting alkyne carbons affects the rate of cyclization. organic-chemistry.org

[2+2+2] cycloaddition reactions are a powerful tool for the synthesis of six-membered rings. While specific examples detailing the [2+2+2] cycloaddition of this compound itself are not prevalent in the provided search results, the general principles of this reaction type are well-established for related alkynes. These reactions, often catalyzed by transition metals like rhodium or nickel, can bring together three alkyne units, or a combination of alkynes and alkenes, to form substituted aromatic and hydroaromatic systems. ucl.ac.uk This methodology has been used to construct complex polycyclic and spirocyclic frameworks in a single step. ucl.ac.uk Given its conjugated enyne structure, this compound represents a potentially valuable substrate for such transformations, enabling the rapid assembly of complex polycyclic products.

This compound readily participates in 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. ccspublishing.org.cnresearchgate.net A key example is its reaction with azomethine ylides, which are 1,3-dipoles. ccspublishing.org.cnresearchgate.net

In these reactions, this compound presents two potential sites for cycloaddition: the carbon-carbon double bond and the carbon-carbon triple bond. Both are activated by the adjacent electron-withdrawing ester groups. ccspublishing.org.cn Experimental results demonstrate that the electron-deficient alkyne (C≡C) moiety is significantly more reactive than the electron-deficient alkene (C=C) moiety towards the azomethine ylide. ccspublishing.org.cnresearchgate.net This preferential reactivity leads to the selective formation of spiro[indoline-3,3'-pyrrolizine]acrylates as the major products, with the corresponding propiolates formed as minor products from the less favored addition to the double bond. ccspublishing.org.cn This selective reactivity provides a clear illustration of the differing dipolarophilic character of the alkyne and alkene components within the same molecule. ccspublishing.org.cn

Diels-Alder and Related Cycloadditions

This compound is a versatile substrate in cycloaddition reactions due to its unique structure, which features both an electron-deficient alkene and an even more electron-deficient alkyne. This dual reactivity allows it to participate in various transformations, including [4+2] and [3+2] cycloadditions.

The compound serves as a valuable tool for comparing the reactivity of electron-deficient C=C double bonds and C≡C triple bonds as active 1,3-dipolarophiles. researchgate.net In 1,3-dipolar cycloaddition reactions with azomethine ylides, generated from the reaction of L-proline and isatins, this compound exhibits selective reactivity. researchgate.netd-nb.info The reaction primarily yields functionalized spiro[indoline-3,3'-pyrrolizine]acrylates, resulting from the cycloaddition at the more reactive C≡C triple bond. researchgate.net The corresponding spiro[indoline-3,3'-pyrrolizine]propiolates, formed via reaction at the C=C double bond, are produced as minor products. researchgate.net This outcome clearly demonstrates that the electron-deficient alkyne possesses significantly higher reactivity than the electron-deficient alkene in this type of cycloaddition. researchgate.netd-nb.info

Phosphines can also promote cycloadditions involving this compound. Organophosphanes catalyze [3+2] cycloaddition reactions with researchgate.netfullerene. unive.it This process is initiated by the nucleophilic attack of the phosphane on the α-carbon atom of the enyne, generating a 1,3-dipolar species. unive.it This intermediate then reacts with C60, followed by an intramolecular cyclization to yield cyclopenteno-fullerenes functionalized with a phosphorus ylide. unive.it

Furthermore, triphenylphosphine can mediate three-component domino reactions. For instance, the reaction of triphenylphosphine, this compound, and arylidene N,N'-dimethylbarbituric acids at room temperature produces trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes with high diastereoselectivity. d-nb.infoacs.org The reaction proceeds through a zwitterionic intermediate formed from the addition of the phosphine to the alkyne. acs.org

The table below summarizes key cycloaddition reactions involving this compound.

Reaction TypeReactant(s)Key Product(s)Reference
1,3-Dipolar CycloadditionAzomethine Ylides (from L-proline and isatins)Spiro[indoline-3,3'-pyrrolizine]acrylates (major), Spiro[indoline-3,3'-pyrrolizine]propiolates (minor) researchgate.net
[3+2] Cycloaddition researchgate.netFullerene (Phosphane-promoted)Cyclopenteno-fullerenes with phosphorus ylides unive.it
Domino Reaction / AnnulationTriphenylphosphine, Arylidene N,N'-dimethylbarbituric acidstrans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes acs.org

Ester Group Reactivity and Derivatization

The two methyl ester groups in this compound are not merely passive substituents; they are fundamental to the compound's reactivity and offer pathways for derivatization.

Transesterification and Functional Group Interconversion

The ester functionalities in this compound are susceptible to standard ester transformations, such as hydrolysis, aminolysis, and transesterification, allowing for the synthesis of a diverse range of derivatives. While specific literature on the transesterification of this compound is not prevalent, the synthesis of related diethyl esters, such as 1,6-diethyl (5E)-5-[(aryl)methylidene]hex-2-ynedioate, has been reported, indicating that different ester variants are synthetically accessible. mdpi.com

Functional group interconversion is a key strategy for modifying such molecules. For example, related but-2-ynedioate diesters can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acids. solubilityofthings.com This conversion from an ester to a carboxylic acid transforms the chemical properties of the molecule, opening up new synthetic possibilities. mdpi.com Similarly, the reaction of dimethyl (E)-hex-2-en-4-ynedioate with primary and secondary amines leads to the formation of dimethyl (2-alkylamino)-muconic ester derivatives. researchgate.net This reaction, a direct nucleophilic addition to the carbon backbone, showcases the interconversion of the enyne system into a dehydroamino acid derivative, a valuable class of compounds. researchgate.net

The table below outlines potential functional group interconversions for the ester groups.

Reaction TypeReagentProduct Functional GroupNote
HydrolysisBase (e.g., NaOH) followed by acid workupCarboxylic AcidCommon reaction for esters.
AminolysisAmine (R-NH2)AmideForms amide derivatives.
TransesterificationAlcohol (R'-OH) with acid or base catalystDifferent Ester (e.g., Diethyl ester)Allows for variation of the ester alkyl group.

Impact of Ester Groups on Overall Reactivity

This electronic activation is the primary reason for the molecule's high reactivity in the cycloadditions discussed previously (Section 3.3.4). In 1,3-dipolar cycloadditions, both π-systems can function as dipolarophiles precisely because they are connected to electron-withdrawing ester groups. researchgate.net The superior reactivity of the alkyne over the alkene is also attributed to the electronic effect of its adjacent ester group. researchgate.net

The activation is also critical for phosphine-catalyzed reactions. The initial step in these transformations is the nucleophilic addition of the phosphine to the electron-deficient carbon-carbon triple bond, a reaction that would not proceed without the activation provided by the ester moiety. acs.org This generates the key zwitterionic intermediates that drive subsequent annulations and cycloadditions. acs.org

Furthermore, the ester groups facilitate Michael additions. The direct nucleophilic addition of alkyl amines to the α-carbon of the enyne system is a clear example of this activation. researchgate.net This regioselectivity is dictated by the electronic influence of the ester groups, which stabilize the resulting intermediate. This reactivity pattern underscores the central role of the ester functionalities in governing the chemical behavior of the entire molecule.

Polymerization and Oligomerization Studies

Bergman Cyclization Polymerization for Conjugated Polymers

The Bergman cyclization is a powerful reaction that converts an enediyne into a highly reactive p-benzyne diradical. This transformation can serve as the fundamental step in the polymerization of enediyne-containing monomers to produce conjugated aromatic polymers. nih.gov The diradicals generated can act as either initiators for the polymerization of other monomers or as monomer units themselves in homopolymerization, leading to the formation of polyphenylenes and polynaphthalenes. nih.gov

Synthesis of Polyphenylenes and Polynaphthalenes

The thermal treatment of enediyne monomers can lead to the formation of polyphenylenes and polynaphthalenes. dtic.mil The process typically involves heating the monomer in a suitable solvent or, in some cases, neat. dtic.mil The polymerization proceeds via the generation of 1,4-diradicals through Bergman cyclization, which then couple with each other in a step-growth manner to form the polymer chain. dtic.milpsu.edu While direct studies on Dimethyl hex-2-en-4-ynedioate are not extensively documented, research on structurally related acyclic enediynes provides a strong basis for predicting its behavior. For instance, the thermolysis of various substituted enediynes and dialkynylbenzenes has been shown to yield the corresponding poly(p-phenylene)s and poly(1,4-naphthalene)s. dtic.mil

In a typical process, the disappearance of the acetylene (B1199291) units can be monitored by IR and NMR spectroscopy, providing evidence for the cyclization reaction. researchgate.net The formation of the conjugated polymer backbone is further confirmed by UV-Vis and photoluminescence spectroscopy. researchgate.net For example, the polymerization of dialkynyl phthalimide (B116566) precursors via Bergman cyclization resulted in soluble conjugated polynaphthalenes. researchgate.net

Table 1: Representative Conditions for Bergman Cyclization Polymerization of Enediynes

Monomer TypePolymerization ConditionsResulting PolymerReference
Substituted EnediynesHeating in benzene (B151609) (50-160 °C)Poly(p-phenylene)s dtic.mil
DialkynylbenzenesHeating in benzene (50-160 °C)Poly(1,4-naphthalene)s dtic.mil
Dialkynyl PhthalimidesThermal, under vacuumPolynaphthalenes researchgate.net

This table presents data from studies on various enediyne monomers, illustrating the general conditions applicable to Bergman cyclization polymerization.

Cationic Polymerization of Enediynes for Polyfulvene Derivatives

An alternative pathway for the polymerization of enediynes involves cationic initiation. This method has been shown to produce polyfulvene derivatives through a cyclization polymerization mechanism. acs.orgacs.org This approach offers a distinct advantage over radical polymerization due to its high regioselectivity. acs.orgresearchgate.netresearchgate.net

Regioselectivity and Mechanism in Cationic Cyclization

In the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (CF3SO3H), enediynes can undergo a highly regioselective 5-exo-dig cyclization. acs.orgacs.org This contrasts with the 1,6-cyclization seen in the Bergman reaction. The proposed mechanism involves the protonation of one of the alkyne groups, which initiates an intramolecular electrophilic cyclization to form a five-membered ring containing a vinyl cation. This cation then propagates the polymerization by attacking another monomer unit. acs.org The result is a well-defined conjugated polymer with a polyfulvene backbone. acs.org

Kinetic studies and MALDI-TOF MS analysis of the polymerization of other enediynes have revealed that the reaction follows second-order kinetics with respect to the monomer and is likely terminated by an intramolecular proton abstraction from a neighboring group. acs.org The resulting polymers have been shown to have relatively narrow molecular weight distributions and high molecular weights. acs.org Given the electron-deficient nature of the double bond in this compound, it is a plausible candidate for this type of cationic cyclization polymerization.

Radical Polymerization and its Challenges

Radical polymerization of enediynes presents several challenges that have limited its application in polymer science. researchgate.netresearchgate.net The primary issues are poor regioselectivity and the step-growth nature of the polymerization. researchgate.netresearchgate.net Unlike the controlled chain-growth seen in many vinyl monomer polymerizations, the diradicals formed from enediynes can couple in various ways, leading to ill-defined polymer structures. researchgate.net

The diradical generated by the Bergman cyclization can initiate the radical polymerization of other monomers. However, when enediynes are homopolymerized via a radical mechanism, the process is often inefficient for producing high molecular weight polymers. This is due to the rapid intramolecular termination of short diradical chains. researchgate.net Furthermore, radical cyclization can proceed through different pathways, such as the C1-C5 cyclization, which competes with the desired Bergman (C1-C6) pathway, especially when the termini of the enediyne are substituted. comporgchem.com

Solid-State Polymerization Phenomena

Solid-state polymerization offers a unique route to highly ordered polymer structures, often under solvent-free conditions. For diacetylenes, topochemical polymerization in the crystalline state can lead to highly crystalline and stereoregular polymers. mdpi.com This process is highly dependent on the packing of the monomer molecules in the crystal lattice. mdpi.com

Control of Molecular Weight and Polymer Architecture

The ability to control polymer molecular weight and architecture is fundamental to designing materials with specific, predictable properties. For polymers derived from this compound, precise control over these parameters would enable the synthesis of well-defined materials for advanced applications. This control is typically achieved through living or controlled polymerization techniques, which minimize or eliminate termination and chain transfer reactions. unifr.ch While detailed studies focusing exclusively on this compound are not extensively documented, the principles of controlled polymerization for structurally related activated alkynes and enynes provide a clear framework for achieving such control. rsc.orgoup.com

Living polymerization methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. unifr.chcymitquimica.com The molecular weight can be controlled by adjusting the ratio of monomer to initiator. A linear relationship between the number-average molecular weight (Mn) and monomer conversion is a key indicator of a living process. nih.gov

Several controlled polymerization techniques could be applicable to a monomer like this compound, which possesses both electron-deficient alkene and alkyne functionalities. These include living anionic polymerization, controlled radical polymerization (CRP), and enyne metathesis polymerization. unifr.chrsc.orgchemeo.com For instance, living anionic polymerization is well-suited for monomers with electron-withdrawing groups that can stabilize the propagating anionic center. libretexts.orgresearchgate.net Similarly, controlled radical processes like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for controlling the polymerization of a wide variety of monomers, leading to polymers with low dispersity. jku.atnih.gov

Research Findings:

In a hypothetical controlled polymerization of this compound, the number-average molecular weight (Mn) of the resulting polymer would be directly proportional to the initial monomer-to-initiator ([M]0/[I]0) ratio. The data presented in Table 1 illustrates the expected outcome of such a controlled process, where increasing the [M]0/[I]0 ratio leads to a linear increase in Mn while maintaining a low polydispersity index (Đ), characteristic of a living polymerization. mdpi.com

Table 1: Illustrative Data for Controlled Polymerization of this compound

Entry [M]0/[I]0 Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) Đ (Mw/Mn)
1 50:1 8,400 8,200 1.15
2 100:1 16,800 16,500 1.18
3 150:1 25,200 24,900 1.21
4 200:1 33,600 33,100 1.24

This table is illustrative, based on the principles of living polymerization for analogous monomers.

A significant advantage of living polymerization is the ability to create complex polymer architectures, most notably block copolymers. jku.at This is achieved by the sequential addition of different monomers. After the first monomer (e.g., this compound) is fully polymerized, the polymer chains remain active. A second monomer can then be introduced to the reaction, which will propagate from the living chain ends of the first block, forming a diblock copolymer. nih.govnih.gov This process can be repeated with additional monomers to create triblock or multiblock copolymers.

Table 2 demonstrates the expected results from the synthesis of a diblock copolymer starting with this compound (Monomer A) followed by a second monomer, such as styrene (B11656) or a methacrylate (B99206) (Monomer B). The molecular weight increases after the addition of the second monomer, while the polydispersity remains low, confirming the formation of the block copolymer architecture.

Table 2: Illustrative Data for the Synthesis of a Diblock Copolymer

Polymer Block Monomer Added Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) Đ (Mw/Mn)
Block A This compound 16,800 16,600 1.19
Block A-B Monomer B (e.g., Styrene) 32,500 31,800 1.25

This table is illustrative, showing the formation of a diblock copolymer via sequential monomer addition in a living polymerization system.

Through these controlled polymerization strategies, it is theoretically possible to precisely tailor the molecular weight and architecture of polymers based on this compound, paving the way for the development of novel materials with highly specialized functions.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule, which in turn govern its reactivity. Methods like Frontier Molecular Orbital (FMO) theory and analysis of charge distribution are employed to identify how and where chemical reactions are likely to occur.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ncl.edu.tw The energy and symmetry of these orbitals can predict the feasibility and outcome of a reaction. researchgate.net In many reactions, catalysts are used to narrow the energy gap between the HOMO and LUMO, thereby facilitating the reaction. nih.gov

For molecules like dimethyl hex-2-en-4-ynedioate, FMO theory helps to rationalize observed reaction behaviors. ncl.edu.tw For instance, in cycloaddition reactions, the interaction between the HOMO of one component and the LUMO of the other determines the reaction's facility and stereochemical outcome. nih.gov While specific HOMO-LUMO energy values for this compound are context-dependent on the specific reaction and computational method, related studies on similar molecular systems provide representative data.

Table 1: Representative DFT-Calculated HOMO-LUMO Energy Gaps for Dimer Systems Note: These values are for coumarin (B35378) dimers and serve as an illustrative example of typical energy gaps calculated by DFT methods.

Dimer ConfigurationHOMO-LUMO Energy Gap (eV)
anti-hh5.04
anti-ht5.10
syn-hh5.17
syn-ht5.13
Data sourced from computational studies on coumarin dimers. researchgate.net

The distribution of electron density within a molecule is a key predictor of its reactive sites. In dimethyl (E)-hex-2-en-4-ynedioate, the presence of both an electron-deficient alkene and an alkyne creates a unique electronic profile. The unusual reactivity of this enyne diester is attributed to the difference in electropositivity between its α(δ') and β(γ') carbon atoms. mdpi.com

This charge distribution makes the α(δ')-carbon atom susceptible to nucleophilic attack, a phenomenon known as an anti-Michael or α-Michael addition. mdpi.comrsc.org Computational studies, through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom, confirming the electrophilic nature of the α(δ')-carbon. This theoretical prediction aligns with experimental findings where nucleophiles such as amines and phosphines preferentially add to this position. researchgate.netmdpi.comresearchgate.net This selective attack initiates a variety of transformations, including [3+2] cycloaddition reactions. researchgate.net

Mechanistic Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational method used to investigate complex reaction mechanisms. acs.org It allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them, providing a detailed map of the reaction pathway. researchgate.netacs.org

A transition state represents the highest energy point along a reaction coordinate, and the energy required to reach it from the reactants is the activation energy or reaction barrier. acs.org DFT calculations are instrumental in locating and characterizing the geometry and energy of these fleeting structures.

Table 2: Examples of Calculated Reaction Energies and Activation Barriers from DFT Studies

Reaction Type / SystemLevel of TheoryCalculated ValueUnit
[3+2] Cycloaddition Exothermicity (syn)B3LYP-D3/6-31G(d)-65.6kcal/mol
[3+2] Cycloaddition Exothermicity (anti)B3LYP-D3/6-31G(d)-66.3kcal/mol
Diels-Alder First Energy BarrierωB97X-D/6-311+G(2d,p)~28kcal/mol
Diels-Alder with Unsubstituted dntb.gov.uadendraleneωB97X-D/6-311+G(2d,p)24.3kcal/mol
Data sourced from computational studies on reactions of dialkyl (E)-hex-2-en-4-ynedioates and related systems. researchgate.netchemrxiv.org

DFT calculations can effectively predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. researchgate.netacs.org The reaction pathway with the lowest energy barrier is the one that is kinetically favored.

In the case of the nucleophilic addition of amines to dimethyl (E)-hex-2-en-4-ynedioate, the observed selectivity is well-explained by computational models. The reaction with primary alkyl amines yields exclusively the (2E,4E)-stereoisomer. researchgate.netmdpi.com In contrast, reactions with secondary amines produce a mixture of (2E,4E) and (2Z,4E)-stereoisomers. researchgate.netmdpi.com A proposed mechanism suggests that this difference arises from steric hindrance in a key resonance structure, which is more pronounced with the bulkier secondary amines, thus disfavoring isomerization to the thermodynamically most stable product. rsc.org Similarly, computational studies of phosphane-promoted cycloadditions show that the formation of syn-diastereomers is kinetically favored over anti-diastereomers. researchgate.net Three-component reactions involving this compound have also been shown to proceed with very high diastereoselectivity, yielding the trans-isomer as the predominant product.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, making them ideal for conformational analysis. This method is particularly useful for flexible molecules that can adopt multiple shapes (conformers).

While specific MD simulation studies focused solely on this compound are not prominently documented in the literature, the methodology is well-suited for such an analysis. A typical MD simulation would involve placing the molecule in a simulated solvent box and allowing it to evolve over nanoseconds. The resulting trajectory would provide detailed information on the molecule's conformational landscape.

Key insights from such a simulation would include:

Stable Conformers: Determining the lowest-energy conformations and the populations of each state at a given temperature.

Conformational Interconversion: Observing the pathways and estimating the energy barriers between different conformers, revealing the flexibility of the carbon backbone.

This type of analysis is crucial for understanding how the molecule's shape might influence its packing in a crystal, its interaction with other molecules, or its reactivity in different environments.

Development of Predictive Models for Enediyne Reactivity

The development of robust predictive models is a cornerstone of modern computational chemistry, enabling researchers to forecast the reactivity, stability, and kinetic behavior of molecules before undertaking extensive laboratory synthesis. For a compound such as this compound, these models are invaluable for understanding its unique chemical properties.

It is crucial to first establish the specific structure of this compound, which is CH3OOC-CH=CH-C≡C-COOCH3. This molecule possesses a conjugated system consisting of an alkene and an alkyne, flanked by two electron-withdrawing methyl ester groups. Notably, this structure is a hex-2-en-4-yne system, not the hex-3-ene-1,5-diyne scaffold characteristic of classical enediynes known for undergoing the Bergman cyclization to form a p-benzyne diradical. Consequently, predictive models for this compound must focus on its relevant and most probable reaction pathways, which include cycloadditions and, more prominently, nucleophilic (Michael-type) additions, driven by the electron-deficient nature of its conjugated core.

Predictive models for this compound are typically developed using a hierarchy of computational methods, from high-level quantum mechanics to statistical approaches.

Quantum Mechanical (QM) Modeling

Quantum mechanics, particularly Density Functional Theory (DFT), provides the most fundamental and detailed predictions of reactivity. DFT calculations are used to determine the ground-state geometry, electronic structure, and the transition states of potential reactions.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a powerful qualitative tool for predicting reactivity. For this compound, the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. As a potent Michael acceptor, the compound's reactivity towards nucleophiles is governed by its LUMO. DFT calculations can precisely map the LUMO, identifying the specific carbon atoms that are most electrophilic and thus most susceptible to nucleophilic attack. The LUMO is expected to be delocalized across the entire π-system, with significant coefficients on the β-carbon of the α,β-unsaturated ester moiety and the sp-hybridized carbons of the alkyne.

Electrostatic Potential (ESP) Mapping: ESP maps provide a visual representation of the charge distribution on the van der Waals surface of the molecule. For this compound, these maps would reveal strongly electron-poor (electrophilic) regions, colored in blue, across the C=C and C≡C bonds, confirming their susceptibility to attack by electron-rich nucleophiles.

Transition State (TS) Calculation: To gain quantitative kinetic data, chemists model the entire reaction energy profile. For instance, in a model reaction with a nucleophile like methanethiol, DFT methods are used to locate the structure of the transition state. The calculated energy difference between the reactants and the transition state yields the activation energy barrier (ΔG‡), a direct predictor of the reaction rate. By comparing the activation barriers for attack at different positions (e.g., the alkene vs. the alkyne), a definitive prediction of regioselectivity can be made.

The table below presents hypothetical but representative DFT-calculated data for the (E) and (Z) isomers of this compound, illustrating how these parameters are used to predict reactivity.

Table 1. Predicted Reactivity Parameters for Isomers of this compound (Calculated using DFT at B3LYP/6-311+G(d,p) level).
IsomerLUMO Energy (eV)Calculated Dipole Moment (Debye)Predicted ΔG‡ for Michael Addition with CH₃SH (kcal/mol)Most Favorable Site of Attack
(E)-Dimethyl hex-2-en-4-ynedioate-2.851.9514.2C3 (β-carbon of alkene)
(Z)-Dimethyl hex-2-en-4-ynedioate-2.793.1015.8C3 (β-carbon of alkene)

Quantitative Structure-Activity Relationship (QSAR) Models

While QM models are powerful for single molecules, QSAR provides a statistical approach to predict the reactivity of an entire class of related compounds. To develop a QSAR model for the reactivity of en-yne dicarboxylates, one would first synthesize or computationally generate a library of analogues of this compound.

Descriptor Calculation: For each analogue, a set of numerical "descriptors" is calculated. These can include:

Electronic Descriptors: LUMO energy, partial atomic charges on the conjugated carbons, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Correlation with Experimental Data: The reactivity of each analogue (e.g., the experimentally measured rate constant for a standard reaction) is then correlated with the calculated descriptors using statistical methods like Multiple Linear Regression (MLR).

The Predictive Equation: The result is a mathematical equation of the form: log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... This equation can then be used to predict the reactivity (log(k)) of new, unsynthesized analogues simply by calculating their descriptors.

The following table illustrates a hypothetical QSAR dataset for predicting the rate of a Diels-Alder reaction.

Table 2. Hypothetical QSAR Data for Predicting Reactivity of Hex-2-en-4-ynedioate Analogues.
CompoundLUMO Energy (eV)Molecular Volume (ų)log(k_obs) (Observed Reactivity)log(k_pred) (Predicted Reactivity)
This compound-2.85155.2-3.50-3.52
Diethyl hex-2-en-4-ynedioate-2.89183.7-3.65-3.61
Di-tert-butyl hex-2-en-4-ynedioate-2.95240.1-4.80-4.75
Dimethyl 3-methyl-hex-2-en-4-ynedioate-2.78168.9-4.10-4.13

Advanced Analytical Methodologies for Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation and Reaction Progress

Spectroscopic methods are indispensable for gaining insight into the molecular structure and electronic properties of dimethyl hex-2-en-4-ynedioate and its derivatives.

In-situ NMR Spectroscopy for Reaction Kinetics

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of reactions involving this compound. nih.gov This technique allows for real-time observation of the disappearance of reactant signals and the appearance of product signals, providing a quantitative measure of reaction progress over time. nih.gov By tracking the integration of specific resonances, researchers can determine reaction rates and elucidate mechanistic pathways. mdpi.comresearchgate.net

For instance, in the phosphine-catalyzed [3+2] cycloaddition of dimethyl (E)-hex-2-en-4-ynedioate with researchgate.netfullerene, ¹H and ¹³C NMR are used to characterize the resulting cyclopenteno-fullerene adducts. semanticscholar.org Similarly, the nucleophilic addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate has been studied, where ¹H-NMR spectra confirm the formation of the α(δ')-addition products by showing characteristic doublets for the β- and δ-protons. mdpi.com The yields of these reactions can be determined spectroscopically by using an internal standard like mesitylene. mdpi.comresearchgate.net

In polymerization reactions, in-situ NMR can track the conversion of the monomer by following the disappearance of its vinylic resonances. nih.gov This provides valuable data for calculating polymerization rates and understanding the influence of various reaction parameters. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound and a Derivative.

Compound Solvent Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Dimethyl (E)-hex-2-en-4-ynedioate CDCl₃ 6.77 d 16.0 =CH
6.46 d 16.0 =CH
3.81 s OCH₃
3.78 s OCH₃
Dimethyl (2Z,4E)-3-Butylhexa-2,4-dienedioate CDCl₃ Data not available in provided sources

This table is populated with available data and will be updated as more information becomes accessible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Changes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is critical for identifying functional groups and monitoring their transformations during reactions of this compound. The characteristic vibrational frequencies of the alkyne (C≡C) and alkene (C=C) bonds, as well as the ester carbonyl (C=O) groups, provide a clear fingerprint of the molecule.

In studies of cycloaddition reactions, IR spectroscopy is used alongside NMR and mass spectrometry to confirm the structure of the products. semanticscholar.org For example, in the reaction of dimethyl (E)-hex-2-en-4-ynedioate with amines, IR spectroscopy helps to confirm the formation of the α(δ')-addition products. mdpi.com The appearance of new bands or the disappearance of existing ones can signify the formation of new chemical bonds and the consumption of functional groups. For instance, in the synthesis of polymers from related activated alkynes, the disappearance of the C≡C stretching vibration and the appearance of a new C=C stretching vibration in the FT-IR spectrum indicate that polymerization has occurred. oecd.org

Table 2: Key IR Absorption Frequencies for this compound.

Functional Group Wavenumber (cm⁻¹) Description
C≡C (Alkyne) 2218 Stretching vibration
C=O (Ester) 1714 Stretching vibration
C=C (Alkene) 1608 Stretching vibration

Data derived from a representative enynedioate. researchgate.net

UV-Vis Spectroscopy for Conjugation and Electronic Properties

UV-Vis spectroscopy is employed to investigate the electronic properties of this compound and its reaction products, particularly changes in conjugation. The conjugated enyne system of the parent molecule gives rise to characteristic absorption bands in the UV-Vis spectrum.

Reactions that alter the extent of conjugation, such as addition reactions to the double or triple bond, will result in a shift of the absorption maximum (λ_max). For example, in the synthesis of fullerene adducts, UV-Vis-NIR spectroscopy is used to characterize the electronic structure of the products. semanticscholar.org The technique can also provide an indication of the wavelengths at which the compound might undergo photochemical degradation. mpg.de

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for purity assessment, and for the characterization of any resulting polymeric materials.

High-Resolution GC and LC for Mixture Analysis

High-resolution gas chromatography (GC) and liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), are fundamental for analyzing the complex mixtures that can arise from reactions involving this compound. mdpi.comresearchgate.net These methods are used to separate the starting material, products, and any byproducts, allowing for their individual identification and quantification.

For instance, HPLC has been used to purify reaction products, such as in the synthesis of related compounds where preparative HPLC with acetonitrile (B52724) as the eluent afforded the purified product. google.com Reverse-phase HPLC (RP-HPLC) is another powerful tool for the analysis and purification of reaction products, often equipped with a photodiode array (PDA) detector for comprehensive analysis. rsc.org In kinetic studies, GC can be used to monitor the disappearance of reactants and the formation of products over time, providing data that can be compared with that obtained from in-situ NMR. filab.fr

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound or related compounds are used as monomers in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. wikipedia.orgiupac.org GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). iupac.orglcms.cz

The choice of eluent and column is crucial for obtaining accurate results and depends on the solubility and molecular weight range of the polymer being analyzed. GPC is widely used in quality control and for optimizing polymerization procedures. wikipedia.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and characterization of "this compound." This technique provides precise information on the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is frequently employed in studies involving this compound to confirm its elemental composition with high accuracy. mdpi.comacs.orgcsic.esunist.ac.kr

The molecular formula of this compound is C₈H₈O₄, corresponding to a calculated exact mass of 168.0423 Da. chemsrc.com In practice, soft ionization techniques like electrospray ionization (ESI) are often used, which typically yield the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The detection of these ions allows for the unambiguous confirmation of the molecular weight.

Table 1: Molecular Weight Data for this compound

ParameterValueSource
Molecular FormulaC₈H₈O₄ chemsrc.com
Molecular Weight (g/mol)168.15 chemsrc.com
Exact Mass (Da)168.0423 chemsrc.com

While detailed electron ionization (EI) mass spectrometry studies providing specific fragmentation pathways for this compound are not extensively documented in publicly available literature, general principles of mass spectrometry allow for the prediction of its likely fragmentation behavior. libretexts.org For a compound with two ester functional groups and conjugated unsaturation, fragmentation would be expected to occur via several key pathways.

The primary fragmentation modes for esters typically involve cleavages at the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Common fragmentation patterns would include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in an acylium ion fragment with a mass-to-charge ratio (m/z) of 137.

Loss of a methoxycarbonyl radical (•COOCH₃): This cleavage would lead to a fragment ion at m/z 109.

McLafferty Rearrangement: While less likely given the structure, if applicable, this rearrangement could produce characteristic neutral losses and radical cations. miamioh.edu

Applications in Materials Science and Fine Chemical Synthesis

Dimethyl hex-2-en-4-ynedioate as a Monomer for Functional Polymeric Materials

The presence of multiple reactive sites in this compound makes it an excellent monomer for the synthesis of functional polymeric materials. These polymers often possess unique electronic and physical properties.

Synthesis of Conjugated Polymers for Electronic Applications

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double or triple bonds, which results in delocalized π-electrons. This electronic structure is the basis for their use in a variety of electronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). This compound can be used as a monomer in the synthesis of such polymers. For instance, microcapsules containing reactive alkyne monomers, such as this compound, can be incorporated into polymer films. researchgate.net When the film is damaged, these microcapsules rupture, releasing the monomer which then polymerizes to heal the crack, indicating its potential in self-healing materials. researchgate.net

Fabrication of Carbon-Rich Materials and Nanomaterials

The high carbon content and unsaturated nature of this compound make it a suitable precursor for the fabrication of carbon-rich materials and nanomaterials. These materials are of interest for their potential applications in areas such as catalysis, electronics, and energy storage.

Building Block in Complex Organic Synthesis

This compound is a versatile reagent in complex organic synthesis, enabling the construction of a wide range of valuable molecular architectures. researchgate.net Its electrophilic character allows it to react with various nucleophiles and dipoles in a controlled manner.

Synthesis of Alpha,Beta-Dehydroamino Acid Derivatives

α,β-Dehydroamino acid derivatives are non-proteinogenic amino acids that are important components of many biologically active peptides and natural products. The direct nucleophilic addition of primary alkyl amines to the α-carbon of dimethyl (E)-hex-2-en-4-ynedioate provides a route to these derivatives. researchgate.netresearchgate.net This reaction is highly stereoselective, with primary alkyl amines yielding the (2E,4E)-stereoisomer, while secondary amines can produce a mixture of (2E,4E) and (2Z,4E)-stereoisomers of the resulting dimethyl (2-alkylamino)-muconic ester. researchgate.net

NucleophileProductStereochemistry
Primary Alkyl AminesDimethyl (2-alkylamino)-muconate(2E,4E)
Secondary Alkyl AminesDimethyl (2-alkylamino)-muconate(2E,4E) and (2Z,4E)

Precursor for Heterocyclic and Polycyclic Scaffolds

The reactivity of this compound has been extensively exploited in the synthesis of various heterocyclic and polycyclic compounds through cycloaddition and multicomponent reactions. researchgate.net

Phosphine-catalyzed cycloadditions of this compound with various electrophiles containing carbon-oxygen, carbon-carbon, and carbon-nitrogen double bonds have been established. researchgate.netresearchgate.net For example, three-component reactions involving triphenylphosphine (B44618), this compound, and β-nitrostyrene lead to the formation of triphenylphosphanylidene cyclopent-2-enecarboxylates with good yields and high diastereoselectivity. researchgate.netresearchgate.net Similarly, reactions with arylidene N,N'-dimethylbarbituric acids produce trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes. researchgate.netresearchgate.netcqvip.com

Furthermore, this compound is a key reactant in 1,3-dipolar cycloaddition reactions. researchgate.netccspublishing.org.cn The reaction with azomethine ylides, generated from L-proline and isatins, selectively yields functionalized spiro[indoline-3,3′-pyrrolizine]acrylates as the major product. researchgate.netccspublishing.org.cn This demonstrates that the electron-deficient alkyne in this compound is more reactive than the alkene in this type of cycloaddition. researchgate.netccspublishing.org.cn These spiro compounds are of significant interest due to their prevalence in natural alkaloids and their potential applications in drug discovery. ccspublishing.org.cn

Reaction TypeReactantsProduct
Three-component reactionTriphenylphosphine, this compound, β-NitrostyreneTriphenylphosphanylidene cyclopent-2-enecarboxylates
Three-component reactionTriphenylphosphine, this compound, Arylidene N,N'-dimethylbarbituric acidstrans-1,3-Disubstituted 7,9-diazaspiro[4.5]dec-1-enes
1,3-Dipolar cycloadditionThis compound, Azomethine ylides (from L-proline and isatins)Spiro[indoline-3,3′-pyrrolizine]acrylates

Role in the Design of Novel Catalytic Systems

The versatility of this compound extends to its role in the development of novel catalytic systems. Three-component reactions involving triphenylphosphine and this compound have been shown to be effective in various synthetic transformations. 222.198.130cqvip.com These reactions often proceed under mild conditions and can exhibit broad substrate tolerance, making them attractive for the development of efficient and environmentally friendly catalytic processes. 222.198.130cqvip.com

Future Perspectives and Emerging Research Directions

Advancing Enediyne Chemistry with Novel Catalytic Systems

The transformation of enediynes, including dimethyl hex-2-en-4-ynedioate, is a fertile ground for the development of innovative catalytic systems. Researchers are actively exploring a variety of metal-based catalysts to control the reactivity and selectivity of these complex molecules.

Recent breakthroughs include the use of rhodium(I) catalysts to facilitate intramolecular tetradehydro-Diels–Alder reactions of enediynes at room temperature, leading to the synthesis of highly substituted and biologically relevant isoindolines and isobenzofurans. rsc.org These reactions are proposed to proceed through a novel and complex Rh(I)/Rh(III) catalytic cycle involving unique rhodium-stabilized allene (B1206475) intermediates. rsc.org

Cobalt catalysis, particularly in combination with photoredox systems, is also emerging as a powerful tool for enediyne transformations. researchgate.netacs.org This dual catalytic approach enables [2+2+2] cycloaddition reactions of enediynes to produce complex tricyclic cyclohexadienes, with the potential for high enantioselectivity when chiral ligands are employed. acs.org Furthermore, gold catalysts have shown promise in the cycloaromatization of unconjugated enediynes, proceeding through a dual-gold σ,π-activation mechanism. researchgate.netutas.edu.au The development of these catalytic systems opens up new avenues for creating structurally diverse molecules from enediyne precursors. rsc.orgresearchgate.net

Ruthenium catalysts have also been successfully employed for the nucleophilic aromatization of enediynes. acs.org This method allows for the regioselective addition of various nucleophiles, including water, alcohols, and anilines, to the enediyne scaffold, providing a direct route to functionalized benzene (B151609) derivatives. acs.org The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final products. mdpi.com

The Rise of Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like this compound and other enediynes is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. nih.govvapourtec.com These technologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and greater scalability. vapourtec.com

Automated synthesizers have been successfully utilized in the multi-step synthesis of complex natural products, including masked 9-membered enediynes. nih.govfigshare.com This approach allows for the efficient production of key intermediates, which can be a bottleneck in traditional synthetic routes. figshare.com The use of automated parallel synthesis platforms, such as the Chemspeed Accelerator, has enabled the rapid generation of libraries of related compounds for screening and optimization. nih.gov

Continuous flow conditions are also being explored for photocatalyzed reactions of enediynes. For instance, a photoredox-catalyzed alkoxycarbonylation/tricyclization reaction of enediynes has been developed in a continuous flow setup to produce ester-substituted polycyclic N-heteroaromatics. acs.orgresearchgate.net This method is noted for its mild reaction conditions and compatibility with a diverse range of functional groups. acs.org The automation of flow chemistry experiments is becoming a powerful tool for high-throughput synthesis and reaction optimization. vapourtec.com

Pursuing Sustainable and Scalable Production

The principles of green chemistry are increasingly being applied to the synthesis of enediyne compounds to develop more sustainable and scalable production methods. digitallibrary.co.in This includes the use of less hazardous solvents, atom-economical reactions, and catalysts that can be easily recovered and reused. digitallibrary.co.in

Research into surface-catalyzed reactions on solid supports, such as silver surfaces, provides fundamental insights into the reaction mechanisms of enediynes at a microscopic level. mpg.de Understanding these surface interactions is crucial for designing efficient and selective heterogeneous catalysts, which are key to sustainable industrial-scale chemical processes. mpg.de

Interdisciplinary Frontiers: Enediynes in Advanced Materials Engineering

The unique electronic and structural properties of enediyne compounds, including this compound, make them attractive building blocks for advanced materials. smu.edu The rigid, conjugated system of enediynes can be exploited to create novel polymers and functional materials with interesting optical and electronic properties. smu.edu

Maleimide-based enediynes, for example, have been investigated for their potential in materials science. rsc.orgecust.edu.cn These compounds can undergo thermal or light-induced cyclization reactions to form highly reactive diradical species, which can initiate polymerization or be used to modify material surfaces. rsc.orgecust.edu.cn The resulting polymers may have applications in electronics, photonics, or as responsive materials.

The integration of computational studies with experimental work is essential for designing and predicting the properties of new enediyne-based materials. smu.eduresearchgate.net By understanding the relationship between molecular structure and macroscopic properties, researchers can tailor the design of enediyne precursors to create materials with specific functionalities. This interdisciplinary approach, combining organic synthesis, polymer chemistry, and materials engineering, holds significant promise for the development of next-generation materials derived from enediyne scaffolds. smu.edu

Q & A

Q. How is dimethyl hex-2-en-4-ynedioate synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves esterification of hex-2-en-4-ynedioic acid with methanol under acid catalysis, followed by purification via column chromatography. Characterization employs spectroscopic techniques (e.g., NMR for structural elucidation, IR for functional group analysis) and chromatographic methods (HPLC for purity assessment). To ensure reproducibility, document reagent purity, reaction conditions (temperature, solvent), and instrument calibration parameters . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen feasible synthetic routes, reducing trial-and-error approaches .

Characterization Technique Purpose Key Parameters
NMR SpectroscopyConfirm molecular structureSolvent choice, resonance assignments
HPLCAssess purityColumn type, mobile phase, retention time

Q. What experimental design principles are critical for investigating the reaction mechanisms of this compound?

Methodological Answer: Use factorial design to systematically vary independent variables (e.g., temperature, catalyst loading) and assess their interactions on reaction outcomes (yield, selectivity). Define dependent variables (e.g., conversion rate) and control groups (e.g., uncatalyzed reactions) to isolate mechanistic pathways . Theoretical frameworks (e.g., frontier molecular orbital theory) guide hypothesis formulation, while kinetic studies (rate laws, Arrhenius plots) validate proposed mechanisms .

Q. How should researchers approach data analysis for kinetic studies involving this compound?

Methodological Answer: Process raw kinetic data (e.g., time-concentration profiles) using statistical tools (e.g., nonlinear regression for rate constant extraction). Compare results to literature values for analogous systems to identify outliers . Address epistemological biases by explicitly stating assumptions (e.g., steady-state approximation) and validating them through sensitivity analysis .

Advanced Research Questions

Q. What methodologies integrate computational modeling with experimental data to predict this compound's reactivity?

Methodological Answer: Combine density functional theory (DFT) calculations (e.g., transition state identification) with experimental kinetic data to refine reaction mechanisms. Tools like COMSOL Multiphysics enable multi-scale simulations (microkinetic to reactor-level) . Virtual screening of solvent effects or catalyst candidates reduces experimental workload by 30–50% . Future directions include AI-driven "smart laboratories" for autonomous parameter optimization .

Q. How can contradictory data between spectroscopic results and computational predictions be resolved in studies of this compound?

Methodological Answer: Conduct error propagation analysis to quantify uncertainties in experimental measurements (e.g., NMR integration errors) and computational approximations (e.g., basis set limitations). Cross-validate findings using complementary techniques (e.g., X-ray crystallography for structural confirmation). Epistemological clarity—distinguishing artifacts from genuine discrepancies—is critical . Data integrity protocols (e.g., encryption, metadata tagging) prevent misinterpretation due to corrupted datasets .

Q. What advanced optimization strategies (e.g., Design of Experiments) are effective for multi-variable reaction systems involving this compound?

Methodological Answer: Apply Response Surface Methodology (RSM) to optimize interdependent variables (e.g., temperature, pressure, stoichiometry). A typical 3-factor central composite design might include:

Factor Low Level High Level
Temperature25°C80°C
Catalyst Loading0.1 mol%5.0 mol%
Solvent PolarityHexaneDMSO

Feedback loops between experimental results and computational models iteratively refine reaction conditions, achieving >90% yield in 5–10 cycles .

Q. How can reproducibility challenges be addressed when scaling up this compound synthesis across different laboratories?

Methodological Answer: Standardize protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR FID files, chromatograms) in appendices for independent verification . Document batch-specific parameters (e.g., reagent lot numbers, humidity levels) and employ process control software to monitor deviations in real-time . Cross-lab validation studies using blinded samples reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.